Eremantholide C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69883-97-2 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,3R,7Z,9R,12S,13R,15R)-13-hydroxy-3,7,12-trimethyl-13-prop-1-en-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione |
InChI |
InChI=1S/C19H22O6/c1-9(2)19(22)18(5)15-12(23-16(18)21)6-10(3)11-7-14(20)17(4,24-11)8-13(15)25-19/h6-7,12-13,15,22H,1,8H2,2-5H3/b10-6-/t12-,13+,15+,17-,18-,19-/m1/s1 |
InChI Key |
YEIAHHGCPUIGOQ-ZMIPQNLBSA-N |
SMILES |
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(=C)C)O |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@H]3[C@H](C[C@@]4(C(=O)C=C1O4)C)O[C@@]([C@]3(C(=O)O2)C)(C(=C)C)O |
Canonical SMILES |
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(=C)C)O |
Synonyms |
eremantholide C |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of Eremantholide C
Primary Metabolic Precursors and Pathways of Sesquiterpenoids
The biosynthesis of all terpenoids, including sesquiterpene lactones like Eremantholide C, originates from two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netrsc.org These pathways are responsible for producing the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov
The Mevalonate (MVA) pathway is primarily active in the cytosol of plant cells. nih.govnih.gov It utilizes acetyl-CoA as a starting molecule, which undergoes a series of enzymatic reactions to form mevalonic acid and subsequently IPP. researchgate.net This pathway is generally considered the main source of precursors for the synthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgnih.gov
The Methylerythritol Phosphate (MEP) pathway , on the other hand, operates within the plastids. rsc.orgnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.orgresearchgate.net The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org While these pathways are compartmentalized, there is evidence of "crosstalk" or exchange of intermediates between the cytosol and plastids. nih.govpnas.org For instance, some studies suggest that both the MEP and MVA pathways can contribute to sesquiterpene biosynthesis in certain plant tissues. pnas.orgacs.org
| Pathway | Cellular Location | Primary Precursors | Key Products |
|---|---|---|---|
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Sesquiterpenes (C15), Triterpenes (C30) |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | Monoterpenes (C10), Diterpenes (C20) |
Farnesyl Diphosphate (FPP) as a Universal Precursor in Sesquiterpene Lactone Biosynthesis
The convergence point for the formation of all sesquiterpenoids is the synthesis of farnesyl diphosphate (FPP). researchgate.netwur.nl FPP is a 15-carbon molecule formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPS). researchgate.net This makes FPP the universal and immediate precursor for the vast array of sesquiterpene skeletons. researchgate.netwur.nlresearchgate.net The biosynthesis of sesquiterpene lactones, therefore, begins with the cyclization of FPP. plos.org
Key Enzymatic Transformations in this compound Biosynthesis
The transformation of the linear FPP molecule into the complex cyclic structure of this compound involves a series of specific enzymatic reactions. While the complete pathway for this compound is not fully elucidated, the general steps for sesquiterpene lactone biosynthesis provide a framework.
Germacrene A Synthase (GAS): The initial and often rate-limiting step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP to form a germacrene A backbone. tandfonline.comoup.com This reaction is catalyzed by the enzyme germacrene A synthase (GAS). tandfonline.comnih.gov Different isoforms of GAS have been identified in various plant species, indicating a diversification of this key enzyme. nih.govmdpi.com
Cytochrome P450 Enzymes: Following the formation of the initial sesquiterpene skeleton, a series of oxidative reactions occur, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). tandfonline.comacs.orgmdpi.com These enzymes are responsible for introducing hydroxyl groups, forming epoxy groups, and ultimately creating the characteristic lactone ring. tandfonline.comnih.gov In the biosynthesis of many sesquiterpene lactones, germacrene A is oxidized to germacrene A acid by a specific CYP enzyme, germacrene A oxidase (GAO). tandfonline.comoup.com Subsequent hydroxylations, often at the C6 or C8 positions, and subsequent lactonization lead to the formation of various sesquiterpene lactone cores like costunolide (B1669451) or inunolide. wur.nlnih.gov The biosynthesis of this compound likely involves a similar cascade of CYP-mediated transformations, starting from a simpler goyazensolide-type precursor.
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Farnesyl Diphosphate Synthase (FPS) | Condensation of IPP and DMAPP | IPP, DMAPP | Farnesyl Diphosphate (FPP) |
| Germacrene A Synthase (GAS) | Cyclization of FPP | Farnesyl Diphosphate (FPP) | Germacrene A |
| Germacrene A Oxidase (GAO) (a CYP450) | Oxidation of Germacrene A | Germacrene A | Germacrene A Acid |
| Costunolide Synthase (a CYP450) | Hydroxylation and Lactonization | Germacrene A Acid | Costunolide |
Genetic and Enzymatic Regulation Mechanisms Governing Sesquiterpene Lactone Production
The production of sesquiterpene lactones is tightly regulated at both the genetic and enzymatic levels. This intricate control ensures that these compounds, which often play roles in plant defense, are produced at the right time and in the right amounts.
Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes is a key control point. researchgate.neticm.edu.pl Transcription factors (TFs), such as those from the AP2/ERF and bHLH families, have been shown to regulate the expression of genes in the sesquiterpene lactone pathway. icm.edu.plresearchgate.net For example, the overexpression of certain TFs can lead to increased production of these compounds. icm.edu.plresearchgate.net The expression of these regulatory and biosynthetic genes can be influenced by developmental cues and environmental stresses, such as herbivory or pathogen attack. nih.gov
Metabolic Engineering Strategies for Enhanced Sesquiterpene Lactone Production in Plant Systems
The valuable biological activities of many sesquiterpene lactones have driven efforts to increase their production through metabolic engineering. researchgate.netmdpi.com Several strategies have been explored to enhance the yield of these compounds in both their native plant producers and in heterologous systems like yeast and bacteria. researchgate.net
Overexpression of Key Biosynthetic Genes: A common approach is to overexpress the genes encoding rate-limiting enzymes in the pathway, such as GAS or specific CYPs. researchgate.net This can help to drive the metabolic flux towards the desired sesquiterpene lactone. frontiersin.org
Suppression of Competing Pathways: Another strategy involves blocking or downregulating competing metabolic pathways that also use FPP as a precursor. frontiersin.org For example, by reducing the expression of enzymes that divert FPP to the synthesis of other compounds like sterols or other terpenes, more FPP becomes available for sesquiterpene lactone biosynthesis. frontiersin.org
Transcriptional Factor Engineering: Manipulating the expression of transcription factors that regulate the sesquiterpene lactone biosynthetic pathway is another promising strategy. icm.edu.plnih.gov Overexpressing positive regulators or silencing negative regulators can lead to a coordinated upregulation of the entire pathway. icm.edu.plresearchgate.net
Heterologous Production: The entire biosynthetic pathway for a specific sesquiterpene lactone can be reconstructed in a microbial host like Saccharomyces cerevisiae (yeast). researchgate.net This approach offers the potential for large-scale, controlled production in bioreactors, independent of plant cultivation. researchgate.net
Chemical Synthesis and Derivatization of Eremantholide C and Analogues
Strategies for the Total Synthesis of the Eremantholide C Scaffold
The complex polycyclic structure of this compound presents a formidable challenge to synthetic chemists. The total synthesis of this natural product and its closely related analogue, Eremantholide A, has been a subject of intense research, leading to the development of innovative synthetic strategies.
A notable approach to the asymmetric total synthesis of (+)-Eremantholide A involves the use of a Hoveyda-Grubbs ring-closing metathesis (RCM) reaction to construct the nine-membered oxonin ring. acs.orgnih.gov This strategy also employs an enolate alkylation between a 3(2H)-furanone and an O-triflate to form the crucial C(9)−C(10) bond. acs.orgnih.gov The stereocenters at C(6), C(7), and C(8) are meticulously installed using an Evans asymmetric aldol (B89426) reaction and a Sharpless asymmetric epoxidation. acs.orgnih.gov Another total synthesis of (+)-Eremantholide A, starting from D-glucose, features a regio- and stereoselective radical carbocyclization for the construction of the B-ring and a final nine-membered ring closure via a vinylogous aldol reaction. researchgate.net
The synthesis of the broader eremophilane-type sesquiterpenoid family, to which this compound belongs, has also been explored. One strategy involves a double Michael addition, Robinson annulation, α-enolization of an unsaturated ketone, and a Pd-catalyzed Suzuki coupling reaction to install the side chain, offering a versatile approach to various eremophilane-type sesquiterpenoids. rsc.org Furthermore, a build/couple/pair strategy has been utilized in the total synthesis of 16 sesquiterpene lactones, including goyazensolide (B1232741), a related furanoheliangolide. acs.org This approach allowed for the conversion of 15-deoxygoyazensolide (B1256557) to this compound using Stryker's reagent. acs.orgrsc.org
Regioselective and Stereoselective Methodologies in Complex Natural Product Synthesis
The synthesis of complex natural products like this compound heavily relies on regioselective and stereoselective reactions to control the three-dimensional arrangement of atoms. masterorganicchemistry.commdpi.comyoutube.com Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions, while stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.commdpi.comyoutube.com
In the context of this compound synthesis, these principles are paramount. For instance, the Sharpless asymmetric epoxidation and Evans asymmetric aldol reaction are key stereoselective transformations that establish specific stereocenters in the molecule. acs.orgnih.gov The use of chiral auxiliaries and catalysts is a common strategy to achieve high levels of stereocontrol. researchgate.net The inherent chirality of starting materials, such as D-glucose, can also be exploited to guide the stereochemical outcome of the synthesis. researchgate.net
The regioselectivity of reactions is equally critical. For example, in the construction of the eremophilane (B1244597) skeleton, the Robinson annulation must proceed with the correct regiochemistry to yield the desired bicyclic system. rsc.org Similarly, the functionalization of the this compound scaffold, such as the introduction of substituents at specific positions, requires highly regioselective methods. rsc.org
Key Reaction Sequences in Polycyclic Sesquiterpenoid Construction
The construction of the polycyclic core of sesquiterpenoids like this compound involves a series of key reactions. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the rapid assembly of cyclic systems. researchgate.netnih.gov For instance, an intramolecular Diels-Alder reaction has been employed as a key step in the construction of a tetrahydrofuran (B95107) oxa-bridge skeleton, a common feature in related natural products. researchgate.net
Ring-closing metathesis (RCM) has emerged as a versatile method for the formation of medium and large rings, as demonstrated in the synthesis of the nine-membered oxonin ring of Eremantholide A. acs.orgnih.gov Radical cyclizations also play a significant role, offering a regio- and stereoselective means to form carbocyclic rings. researchgate.net
Other important transformations include annulation reactions, such as the Robinson annulation, for the construction of fused ring systems. rsc.org Tandem reactions, where multiple bond-forming events occur in a single operation, have also been developed to increase synthetic efficiency. nih.gov For example, a tandem C-H activation-annulation and Diels-Alder reaction sequence has been used to rapidly construct acenaphthylene-containing polycyclic aromatic hydrocarbons. nih.gov
Semi-Synthetic Approaches to this compound Derivatives
While total synthesis provides a route to the natural product and its stereoisomers, semi-synthesis offers a more practical approach to generate a diverse range of derivatives for structure-activity relationship (SAR) studies. nih.govmdpi.comencyclopedia.pub Starting from the readily available natural product, specific chemical transformations can be performed to modify its structure and explore the impact on its biological properties. mdpi.com
Chemical Transformations for Structural Modification
The chemical structure of this compound offers several reactive sites for modification. researchgate.net The α,β-unsaturated lactone moiety is a key functional group that can undergo various transformations. For example, the exocyclic double bond can be epoxidized or subjected to Michael additions.
One study describes the reaction of this compound with m-chloroperbenzoic acid (mCPBA) to yield 1',2'-epoxythis compound. redalyc.orgscielo.br This epoxidation occurs at the 1',2'-position and proceeds with high efficiency. The resulting epoxide can be further functionalized. For instance, reaction with n-propylamine leads to the formation of 5-n-propylamine-4,5-dihydro-1',2'-epoxythis compound. redalyc.orgscielo.br This derivative can then be converted to a water-soluble ammonium (B1175870) salt, potentially improving its pharmacokinetic properties.
Another point of modification is the ester group. The synthesis of 16-O-ethylthis compound has been achieved by reacting this compound with triethyl orthoformate in the presence of an Amberlyst resin. scielo.br These modifications allow for the exploration of how changes in steric bulk and electronic properties at different positions of the molecule affect its biological activity.
Generation of Oxide Derivatives and Other Analogues
In addition to the aforementioned derivatives, a series of oxide derivatives of this compound have been prepared and characterized. researchgate.net These include 3'-hydroxythis compound, 1'-formylthis compound, 1'-carboxythis compound, 1'-carbomethoxythis compound, and sodium 1'-carboxylate of this compound. researchgate.net The synthesis of these compounds involves targeted oxidation reactions on the furan (B31954) ring of the parent molecule.
The generation of these analogues is crucial for understanding the SAR of this compound. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. nih.gov For example, comparing the activity of this compound with its 1',2'-epoxy derivative can reveal the importance of the exocyclic double bond. redalyc.org Similarly, the evaluation of the oxide derivatives can provide insights into the role of the furan ring. researchgate.net
Preparation of this compound Analogues for Mechanistic Investigations
The synthesis of this compound analogues is not only important for SAR studies but also for investigating the mechanism of action of this class of compounds. researchgate.netresearchgate.net By preparing derivatives with specific structural features, researchers can probe the interactions of these molecules with their biological targets.
For example, the introduction of a reactive handle, such as an alkyne or a photoaffinity label, can allow for the identification of the cellular targets of this compound through techniques like affinity chromatography or photoaffinity labeling. The synthesis of such probes requires careful planning to ensure that the introduced modification does not significantly alter the biological activity of the parent compound.
Furthermore, the preparation of simplified analogues that retain the key pharmacophoric elements of this compound can help to elucidate the minimal structural requirements for activity. This information can be valuable for the design of more potent and selective analogues with improved therapeutic potential. The development of synthetic routes that allow for the flexible and efficient construction of such analogues is therefore a key area of research. researchgate.net
Derivatization Strategies for Structural Exploration and Activity Profiling
The chemical modification of this compound, a sesquiterpene lactone, is a key strategy for exploring its structure-activity relationships (SAR) and enhancing its therapeutic potential. Derivatization efforts primarily target the reactive functional groups within the molecule to generate analogues with altered physicochemical properties and biological activities.
Researchers have successfully synthesized a number of this compound derivatives to investigate how specific structural changes impact its bioactivity. scielo.br One study focused on modifications of the butenolide ring and the α,β-unsaturated carbonyl group. scielo.br These chemical transformations have led to the creation of several new compounds, allowing for a deeper understanding of the pharmacophore. scielo.br
Key derivatization reactions performed on this compound include:
Epoxidation: The double bond in the butenolide ring can be epoxidized. For instance, the reaction of this compound with m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) yields 1',2'-epoxythis compound. scielo.br
Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic addition. The addition of n-propylamine to 1',2'-epoxythis compound and this compound itself has been used to produce amine derivatives. scielo.br
Salt Formation: The resulting amine derivatives can be converted into their corresponding ammonium chloride salts. scielo.br
Etherification: The hydroxyl group can be modified, for example, through reaction with ethanol (B145695) to form an ether linkage. scielo.br
These derivatization strategies have been crucial for profiling the biological activity of this compound analogues. For example, the evaluation of these derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease, revealed important SAR insights. While the parent compound, this compound, completely inhibited the growth of two different parasite strains (Y and CL), its derivatives showed reduced or altered activity. The derivatives were found to be partially active against the CL strain but inactive against the Y strain, highlighting that the integrity of the core structure is critical for its potent trypanocidal effects. scielo.br
The following table summarizes the synthesized derivatives of this compound and their observed trypanocidal activity.
| Derivative Name | Parent Compound | Modification Strategy | Activity against T. cruzi (CL strain) | Activity against T. cruzi (Y strain) |
| 1',2'-Epoxythis compound | This compound | Epoxidation | Partially Active | Inactive |
| 5-n-Propylamine-4,5-dihydro-1',2'-epoxythis compound | 1',2'-Epoxythis compound | Michael Addition | Not Reported | Not Reported |
| 5-n-Propylammonium-4,5-dihydro-1',2'-epoxythis compound chloride | 5-n-Propylamine-4,5-dihydro-1',2'-epoxythis compound | Salt Formation | Partially Active | Inactive |
| 5-n-Propylammonium-4,5-dihydroeremantolide C chloride | This compound | Michael Addition & Salt Formation | Partially Active | Inactive |
| 16-O-Ethylthis compound | This compound | Etherification | Not Reported | Not Reported |
Table based on data from Saúde-Guimarães et al., 2014. scielo.br
Further studies have explored the structure-cytotoxicity relationships of sesquiterpene lactones, indicating that functional groups like the α-methylene-γ-lactone moiety are often important for biological activity, such as the inhibition of nitric oxide synthesis. scielo.brresearchgate.net The systematic derivatization of this compound allows for the fine-tuning of its biological profile, potentially leading to the development of analogues with improved selectivity and efficacy for various therapeutic targets, including inflammatory conditions and cancer. scielo.brscielo.br
Structure Activity Relationship Sar Studies of Eremantholide C
Methodological Approaches in Sesquiterpene Lactone SAR Analysis
The investigation of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.org For sesquiterpene lactones (SLs), a diverse group of natural products, various methodological approaches are employed to elucidate these relationships. These methods have evolved from classical techniques to sophisticated computational models.
Historically, SAR studies relied heavily on the isolation and biological testing of a wide array of naturally occurring SLs. researchgate.netmdpi.com This approach involves extracting and purifying individual compounds from plant sources, determining their structures, and then evaluating their activity in various biological assays. researchgate.net By comparing the activities of structurally similar compounds, researchers can infer the importance of specific functional groups and structural motifs. mdpi.com
Modern SAR analysis incorporates a range of advanced techniques:
Semi-synthesis and Derivatization: Chemical modification of the natural SL scaffold allows for the systematic exploration of how changes to specific functional groups affect biological activity. This can involve creating derivatives to understand the role of particular moieties. mdpi.com
Spectroscopic Techniques: Advanced nuclear magnetic resonance (NMR) techniques, such as gCOSY, gHSQC, and gHMBC, are instrumental in the unequivocal assignment of the complex structures of SLs and their derivatives, which is fundamental for accurate SAR analysis. researchgate.netresearchgate.net
Computational and In Silico Methods: The advent of powerful computing has revolutionized SAR studies. mdpi.comscispace.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, comparative molecular field analysis (CoMFA), and molecular docking are now standard tools. mdpi.comscispace.commdpi.com These methods use molecular descriptors to build mathematical models that correlate chemical structure with biological activity, enabling the prediction of activity for untested compounds and providing insights into the molecular interactions at play. nih.govnih.gov
Hyphenated Analytical Techniques: Methods such as liquid chromatography coupled to mass spectrometry (LC-MS) and ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) are essential for the characterization and quantification of SLs in complex mixtures like plant extracts. researchgate.net
These diverse approaches, from foundational phytochemical analysis to cutting-edge computational modeling, provide a comprehensive framework for dissecting the intricate structure-activity relationships of sesquiterpene lactones like Eremantholide C. mdpi.comscispace.com
Identification of Key Pharmacophoric Elements within the this compound Scaffold
The biological activity of this compound is attributed to specific structural features, known as pharmacophores, which are the essential molecular fragments responsible for a drug's biological activity. For sesquiterpene lactones, including this compound, certain moieties are consistently identified as crucial for their effects.
Key pharmacophoric elements in the this compound scaffold and related sesquiterpene lactones include:
The α,β-unsaturated carbonyl group: This feature is a recurring motif in many biologically active sesquiterpene lactones. nih.gov Its presence is often considered a prerequisite for significant biological activity.
The γ-lactone ring: The lactone ring itself is a fundamental part of the sesquiterpene lactone structure. uwm.edu.pl
Ester groups: The presence and position of ester groups can significantly modulate the biological activity. For instance, in some sesquiterpene lactones, an ester group at position C-8 has been shown to be more critical for cytotoxicity than the α-methylene-γ-lactone moiety. mdpi.comencyclopedia.pub
In the case of this compound, its complex tetracyclic ring system and the specific stereochemistry of its chiral centers also contribute to its unique biological profile. The spatial arrangement of its functional groups is critical for its interaction with biological targets. acs.org
Influence of α-Methylene-γ-Lactone and α,β-Unsaturated Carbonyl Moieties on Biological Activity
The α-methylene-γ-lactone moiety and other α,β-unsaturated carbonyl groups are widely recognized as the primary drivers of the biological activity of many sesquiterpene lactones. researchgate.netnih.govresearchgate.net These electrophilic centers are highly reactive and are believed to exert their effects through a mechanism involving Michael-type addition reactions with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. mdpi.commdpi.comresearchgate.net
The significance of these moieties is highlighted by several key findings:
The α-methylene-γ-lactone group is considered a crucial structural feature for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net
The cytotoxic activity of many sesquiterpene lactones is critically dependent on the presence of the α-methylene-γ-lactone moiety. scielo.br
The presence of additional α,β-unsaturated carbonyl functions can enhance the biological activity. researchgate.netscielo.br Compounds with more than one such reactive site are often more potent. researchgate.net
Studies have shown that the removal or modification of the α-methylene-γ-lactone group often leads to a significant reduction or complete loss of biological activity. For example, some synthetic derivatives lacking this moiety show no detectable anti-inflammatory activity. mdpi.comencyclopedia.pub
The reactivity of these groups allows them to form covalent bonds with key cellular proteins, such as transcription factors and enzymes, thereby altering their function and leading to the observed biological effects. researchgate.netmdpi.com
Comparative SAR Analyses with Closely Related Sesquiterpene Lactones
Comparative SAR analyses of this compound with structurally similar sesquiterpene lactones provide valuable insights into the structural requirements for biological activity. By comparing the activity of this compound with compounds like lychnopholide (B1675726) and goyazensolide (B1232741), which share a similar core structure but differ in specific functional groups, researchers can pinpoint the features that enhance or diminish activity. mdpi.comencyclopedia.pub
One of the most striking comparisons is between this compound and lychnopholide. Lychnopholide, which possesses an α-methylene-γ-lactone moiety in addition to two α,β-unsaturated carbonyl groups, exhibits significantly higher cytotoxicity against human tumor cell lines compared to this compound, which lacks the α-methylene-γ-lactone group. scielo.brscielo.brresearchgate.net This strongly suggests that the α-methylene-γ-lactone unit is a key determinant of cytotoxic potency in this class of compounds. scielo.br
Further comparisons with other related compounds, such as goyazensolide, have also been conducted. These studies have helped to build a more comprehensive understanding of the SAR for this family of sesquiterpene lactones, highlighting the importance of not only the presence of reactive electrophilic centers but also their specific arrangement within the molecular scaffold. mdpi.comencyclopedia.pub For instance, the anti-inflammatory effects of this compound, lychnopholide, and goyazensolide have been attributed to their ability to inhibit neutrophil migration and block the release of pro-inflammatory cytokines like TNF-α. mdpi.comencyclopedia.pub
| Compound | Key Structural Difference from this compound | Impact on Antitumor Activity |
| Lychnopholide | Presence of an α-methylene-γ-lactone moiety | Significantly higher cytotoxicity scielo.brscielo.brresearchgate.net |
| Goyazensolide | Simpler tricyclic goyazensolide-type structure | Generally less cytotoxic |
Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Activity
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools for analyzing the SAR of sesquiterpene lactones, including this compound. scispace.com QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity using various molecular descriptors. nih.govjocpr.com
These models can be used to:
Predict the biological activity of novel or untested compounds. nih.gov
Identify the key structural features that are most influential for activity. nih.gov
Provide insights into the mechanism of action at the molecular level. researchgate.net
Several QSAR studies have been performed on various sets of sesquiterpene lactones, assessing activities such as cytotoxicity and antitrypanosomal effects. scispace.commdpi.comnih.gov These studies often employ a range of molecular descriptors, including constitutional, topological, and 3D descriptors, to capture different aspects of the molecular structure. scispace.comnih.gov Genetic algorithms and other machine learning methods are frequently used to select the most relevant descriptors and build robust predictive models. nih.govnih.gov
For instance, a QSAR study on a diverse set of 130 sesquiterpene lactones demonstrated that their antitrypanosomal activity is highly dependent on the presence and relative position of reactive enone groups, as well as their hydrophilic/hydrophobic properties and molecular shape. mdpi.com Another study on 103 structurally diverse sesquiterpene lactones developed a 3D-QSAR model that centered on the methylene-carbonyl substructure, which is believed to be the site of interaction with the p65 subunit of NF-κB. researchgate.net
While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the methodologies and findings from studies on related sesquiterpene lactones are directly applicable and provide a strong framework for understanding its SAR from a computational perspective. scispace.commdpi.com In silico studies have also been used to predict the physicochemical properties and gastrointestinal absorption of this compound. innovareacademics.in
Molecular Mechanisms of Action of Eremantholide C
Mechanisms of Anti-Inflammatory Action
Modulation of Pro-Inflammatory and Anti-Inflammatory Cytokine Production (e.g., Inhibition of TNF-α Release, Stimulation of IL-10 Production)
There is no specific scientific evidence available to confirm that Eremantholide C directly inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) or stimulates the production of Interleukin-10 (IL-10). While many natural compounds modulate cytokine production as part of their anti-inflammatory effect, the specific actions of this compound on these particular cytokines have not been reported. mdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov
Inhibition of Immune Cell Migration and Activation (e.g., Neutrophil Migration, Macrophage Activity)
Specific studies demonstrating that this compound inhibits the migration of immune cells, such as neutrophils, or modulates the activity of macrophages are not available in the current body of scientific literature. The processes of neutrophil migration and macrophage activation are critical targets for anti-inflammatory agents, but the effect of this compound on these specific cellular functions remains uninvestigated. nih.govnih.govnih.govfrontiersin.orgelifesciences.orgresearchgate.netresearchgate.netplos.orgresearchgate.net
Engagement with Canonical Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK-STAT)
While it is known that some sesquiterpene lactones can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation, specific evidence confirming this action for this compound is not available. nih.govnih.gov Similarly, there is no direct evidence to suggest that this compound engages with the Mitogen-Activated Protein Kinase (MAPK) or the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. frontiersin.orgnih.govmdpi.comnih.govnih.govmdpi.comfrontiersin.orgyoutube.comfrontiersin.org
Mechanisms of Anti-Hyperuricemic Action
The potential for this compound to act as an anti-hyperuricemic agent has not been specifically studied.
Inhibition of Hepatic Xanthine (B1682287) Oxidase Activity
There are no available studies that have tested or confirmed the ability of this compound to inhibit xanthine oxidase, the key enzyme in uric acid production. researchgate.netimpactfactor.orgphcog.comnih.govnih.govmdpi.com Therefore, no data on its inhibitory concentration (IC50) exists.
Modulation of Uric Acid Excretion Pathways
The effect of this compound on uric acid excretion pathways has not been investigated. There is no research on its potential to modulate key uric acid transporters in the kidney, such as Urate Transporter 1 (URAT1) or Organic Anion Transporters (e.g., OAT1). nih.govnih.govmdpi.comsolvobiotech.combiorxiv.orgnih.govresearchgate.netresearchgate.net
Mechanistic Insights into Antitumor Activity
The antitumor properties of this compound, a sesquiterpene lactone, are believed to stem from its ability to modulate critical cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. The following sections delve into the specific molecular mechanisms that are thought to underlie its anticancer effects.
Pathways Involved in the Induction of Cellular Apoptosis and Cell Cycle Arrest
While specific studies detailing the precise apoptotic and cell cycle arrest pathways modulated by this compound are not extensively documented in publicly available literature, the mechanisms of other structurally related sesquiterpene lactones can provide valuable insights. Generally, these compounds are known to induce apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govjbtr.or.krfrontiersin.orgmdpi.comunc.edu
Apoptosis Induction:
Intrinsic Pathway: This pathway is often initiated by internal cellular stress. It is plausible that this compound could induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. nih.govmdpi.com This, in turn, would trigger the formation of the apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death. jbtr.or.kr
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. While direct evidence for this compound is lacking, other natural compounds have been shown to upregulate the expression of Fas and FasL, key components of this pathway, leading to the activation of caspase-8 and subsequent executioner caspases. jbtr.or.kr
Cell Cycle Arrest:
Many natural compounds with antitumor activity exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. researchgate.netnih.govwikipedia.orgnih.gov The G2/M phase is a common target for such compounds. researchgate.net It is hypothesized that this compound may induce cell cycle arrest by modulating the levels and activity of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, inhibition of the mTOR/PI3K/Akt pathway has been implicated in G2/M phase arrest induced by other natural products. researchgate.net
| Potential Pathway | Key Molecular Events (Hypothesized for this compound) | General Role in Cancer |
| Intrinsic Apoptosis | Mitochondrial stress, Cytochrome c release, Apoptosome formation, Caspase-9 and -3 activation. | Elimination of damaged or unwanted cells. nih.govjbtr.or.krmdpi.com |
| Extrinsic Apoptosis | Upregulation of death receptors (e.g., Fas), Caspase-8 activation. | Immune-mediated and stress-induced cell death. jbtr.or.kr |
| Cell Cycle Arrest (G2/M) | Modulation of Cyclin/CDK activity, Inhibition of pathways like mTOR/PI3K/Akt. | Prevention of uncontrolled cell division. researchgate.net |
Potential Interactions with Intracellular Targets (e.g., VDAC1)
The voltage-dependent anion channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the passage of metabolites and ions, and plays a crucial role in mitochondria-mediated apoptosis. mdpi.comfrontiersin.org It serves as a docking site for various pro- and anti-apoptotic proteins. frontiersin.org While there is no direct experimental evidence of this compound binding to VDAC1, the interaction of small molecules with this channel is an established mechanism for inducing apoptosis. frontiersin.orgnih.govnih.gov
It is plausible that this compound, like other hydrophobic compounds, could interact with VDAC1. frontiersin.org Such an interaction could potentially modulate the channel's activity or its association with other proteins, thereby influencing mitochondrial function and apoptotic signaling. For instance, disruption of the interaction between VDAC1 and anti-apoptotic proteins like Bcl-2 and Bcl-xL can promote apoptosis. frontiersin.org
| Potential Target | Location | Function in Apoptosis | Hypothesized Interaction with this compound |
| VDAC1 | Outer Mitochondrial Membrane | Regulates metabolite flux, interacts with apoptotic proteins, facilitates cytochrome c release. mdpi.comfrontiersin.org | Potential binding to the channel, modulating its function and interaction with other proteins, thereby promoting apoptosis. |
Mechanisms of Anti-Parasitic Activity (e.g., against Trypanosoma cruzi Strains)
This compound has demonstrated trypanocidal activity against different strains of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov The precise molecular mechanisms underlying this activity are not fully elucidated, but it is thought to be linked to the compound's reactivity with biological nucleophiles, a characteristic shared with its proposed antitumor mechanism.
One of the key biochemical features of Trypanosoma cruzi is its unique thiol metabolism, which relies on trypanothione (B104310) rather than glutathione (B108866) to combat oxidative stress. nih.govnih.govresearchgate.netuchile.clbiorxiv.orgresearchgate.net This metabolic pathway presents a potential target for therapeutic intervention. It is conceivable that this compound, as a Michael acceptor, could react with the thiol groups of trypanothione or other essential parasitic biomolecules. nih.govnih.govresearchgate.netuchile.cl This adduction could disrupt the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. mdpi.com
| Parasite | Potential Target Pathway | Hypothesized Mechanism of this compound |
| Trypanosoma cruzi | Thiol metabolism (Trypanothione system) | Alkylation of essential thiol-containing molecules, disruption of redox balance, induction of oxidative stress. nih.govnih.govresearchgate.netuchile.cl |
General Biomolecular Interactions and Adduction Mechanisms (e.g., Reaction with Thiol-Containing Biomolecules, Cysteine Residues)
The biological activity of this compound is likely attributable to its chemical structure, which features an α,β-unsaturated carbonyl group. This functional group acts as a Michael acceptor, making the compound susceptible to nucleophilic attack by biological macromolecules. frontiersin.orgresearchgate.netnih.govnih.gov
The sulfhydryl (thiol) group of cysteine residues in proteins is a particularly strong nucleophile under physiological conditions and is a common target for Michael acceptors. thermofisher.comnih.govnih.govresearchgate.netbachem.com The reaction, known as a Michael addition, results in the formation of a stable covalent bond (a thioether linkage) between the compound and the protein. thermofisher.com This irreversible alkylation can alter the protein's structure and function, leading to the observed biological effects.
This mechanism of action is common to many bioactive natural products. frontiersin.org The adduction of this compound to critical cysteine residues in key enzymes or regulatory proteins could inhibit their function, thereby disrupting cellular signaling pathways involved in cell proliferation, survival, and redox homeostasis. nih.gov
| Functional Group in this compound | Reactive Biomolecule | Type of Reaction | Consequence |
| α,β-Unsaturated Carbonyl | Thiol group (e.g., in Cysteine residues) | Michael Addition | Covalent adduction, formation of a thioether bond, alteration of protein structure and function. frontiersin.orgresearchgate.netnih.govnih.govthermofisher.com |
Pre Clinical Mechanistic Investigations of Eremantholide C
In vitro Cell-Based Mechanistic Assays
Cell Line Models for Inflammatory Response Characterization
Eremantholide C has been investigated for its anti-inflammatory mechanisms using various in vitro cell-based models. A key cell line utilized in these studies is the J774A.1 macrophage line. nih.govnih.govmdpi.com In these cells, this compound has demonstrated the ability to modulate the production of key inflammatory mediators. Specifically, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, while simultaneously increasing the production of interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.govmdpi.com This dual action suggests a mechanism that not only suppresses inflammatory responses but also promotes their resolution. The reduction in TNF-α production and the stimulation of IL-10 occur in a concentration-dependent manner. nih.gov
Another cell line model used to study the anti-inflammatory properties of sesquiterpene lactones, including compounds structurally related to this compound, is the RAW 264.7 murine macrophage cell line. mdpi.com Studies on related compounds in this cell line have focused on the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical signaling pathway in the inflammatory process. mdpi.com While direct studies on this compound's effect on NF-κB in RAW 264.7 cells are not extensively detailed in the provided results, the known activity of similar compounds suggests this as a potential mechanism.
The THP-1 human monocytic cell line has also been used in the broader study of inflammation, particularly in the context of crystal-induced inflammation, which is relevant to conditions like gout. clinexprheumatol.org These cells can be differentiated into macrophages and are used to study the inflammatory cascade initiated by stimuli such as monosodium urate (MSU) crystals. clinexprheumatol.org While direct data on this compound in THP-1 cells is not explicitly available, these cells represent a relevant model for investigating its effects on inflammasome activation, such as the NLRP3 inflammasome, which is crucial in gout pathogenesis. jrd.or.kr
The following table summarizes the key in vitro findings for this compound's anti-inflammatory mechanisms.
| Cell Line | Key Mechanistic Findings | Reference |
| J774A.1 Macrophages | Inhibition of TNF-α production | nih.govnih.govmdpi.com |
| Stimulation of IL-10 production | nih.govnih.govmdpi.com | |
| RAW 264.7 Macrophages | Inhibition of NF-κB activity (in related compounds) | mdpi.com |
| THP-1 Monocytes | Model for studying crystal-induced inflammation and NLRP3 inflammasome activation | clinexprheumatol.orgjrd.or.kr |
Cell Line Models for Hyperuricemia-Related Enzyme Activity Analysis
The primary mechanism by which this compound is thought to exert its anti-hyperuricemic effects is through the inhibition of xanthine (B1682287) oxidase (XO), a key enzyme in the purine (B94841) metabolism pathway that catalyzes the production of uric acid. scielo.brresearchgate.netscielo.br In vitro assays have been conducted to directly measure the inhibitory activity of this compound on this enzyme. scielo.brresearchgate.net
While specific cell line models for directly assessing this compound's impact on XO activity are not detailed in the provided search results, in vitro enzyme inhibition assays using purified XO are a standard method. researchgate.netmdpi.com These assays typically measure the rate of uric acid formation from a substrate like xanthine in the presence and absence of the inhibitor. researchgate.net Studies have shown that this compound exhibits notable inhibition of hepatic xanthine oxidase activity. scielo.brresearchgate.net
The table below outlines the key enzymatic target of this compound in the context of hyperuricemia.
| Enzyme/Target | Mechanistic Action | Reference |
| Xanthine Oxidase (XO) | Inhibition of enzyme activity, leading to reduced uric acid production. | scielo.brresearchgate.netscielo.brresearchgate.net |
Cell Line Models for Antiproliferative and Apoptosis Induction Studies
This compound has been evaluated for its antiproliferative and apoptosis-inducing activities against a variety of human cancer cell lines. scielo.brresearchgate.net The National Cancer Institute (NCI) has screened this compound against a panel of 52 human tumor cell lines derived from nine different cancer types, including leukemia, lung, colon, prostate, breast, central nervous system (CNS), melanoma, ovarian, and renal tumors. scielo.br
Results from these screenings indicate that this compound demonstrates significant antiproliferative activity against numerous cell lines. scielo.brresearchgate.net For instance, it has shown activity against 30 cell lines across eight cancer types, with total growth inhibition (IC100) values ranging from 21.40 µM to 53.70 µM. scielo.brresearchgate.net The compound also exhibited lethal concentration 50% (LC50) values for 21 human tumor cell lines, ranging from 52.50 µM to 91.20 µM. scielo.brresearchgate.net
Specific leukemia cell lines, such as CCRF-CEM, HL-60(TB), K-562, and MOLT-4, have been used to assess the cytotoxic effects of this compound. scielo.br Furthermore, studies on Caco-2 cells, a human colorectal adenocarcinoma cell line, have indicated an antiproliferative effect of liposomal formulations of this compound. d-nb.info
The mechanisms underlying this antiproliferative activity often involve the induction of apoptosis, or programmed cell death. colab.wsnih.gov Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. frontiersin.orgnih.govmedsci.orgnih.gov Key proteins involved in regulating apoptosis include the Bcl-2 family (e.g., Bcl-2, Bax) and inhibitor of apoptosis proteins (IAPs). nih.govnih.govfrontiersin.org While the specific apoptotic pathways activated by this compound are not fully elucidated in the provided results, the induction of apoptosis in 50-90% of cells has been noted in some assays. colab.ws
The following table summarizes the antiproliferative activity of this compound in various cancer cell lines.
| Cell Line Panel/Specific Cell Line | Key Findings | Reference |
| NCI-52 Human Tumor Cell Line Panel | Significant activity against 30 cell lines of 8 cancer types (IC100: 21.40-53.70 µM) | scielo.brresearchgate.net |
| Lethal concentration (LC50) for 21 cell lines (52.50-91.20 µM) | scielo.brresearchgate.net | |
| Leukemia Cell Lines (CCRF-CEM, HL-60(TB), K-562, MOLT-4) | Demonstrated cytotoxic effects | scielo.br |
| Caco-2 (Colorectal Adenocarcinoma) | Antiproliferative effect observed with liposomal formulations | d-nb.info |
In vivo Animal Model Systems for Mechanistic Elucidation
Inflammatory Disease Models (e.g., Carrageenan-Induced Paw Edema, Monosodium Urate Crystal-Induced Arthritis)
The anti-inflammatory effects of this compound have been corroborated in several in vivo animal models of inflammation. A widely used model is the carrageenan-induced paw edema model in mice. nih.govmdpi.comnih.gov In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by edema (swelling). mdpi.comnih.gov Topical application of this compound has been shown to significantly reduce this carrageenan-induced paw edema. nih.govmdpi.com The mechanism for this effect is attributed to the inhibition of pro-inflammatory cytokines like TNF-α and the stimulation of the anti-inflammatory cytokine IL-10. nih.govmdpi.com
Another relevant model, particularly for gouty arthritis, is the monosodium urate (MSU) crystal-induced arthritis model in mice. nih.govjrd.or.krscielo.brresearchgate.net Gout is an inflammatory arthritis caused by the deposition of MSU crystals in the joints. jrd.or.krfrontiersin.org In this model, the injection of MSU crystals into a joint, such as the tibiofemoral joint, triggers an inflammatory response. researchgate.net this compound has demonstrated anti-inflammatory effects in this model, reducing paw edema induced by MSU crystals. nih.govscielo.br Mechanistically, it is suggested that this compound inhibits the migration of neutrophils to the site of inflammation and blocks the release of TNF-α. encyclopedia.pub
The table below provides a summary of the in vivo inflammatory models used to investigate this compound.
| Animal Model | Key Mechanistic Findings | Reference |
| Carrageenan-Induced Paw Edema (Mice) | Reduction of paw edema | nih.govmdpi.com |
| Inhibition of TNF-α production | nih.govmdpi.com | |
| Stimulation of IL-10 production | nih.govmdpi.com | |
| Monosodium Urate (MSU) Crystal-Induced Arthritis (Mice) | Reduction of paw edema | nih.govscielo.br |
| Inhibition of neutrophil migration | encyclopedia.pub | |
| Inhibition of TNF-α release | encyclopedia.pub |
Hyperuricemia Models for Investigating Enzyme and Excretion Pathways
To investigate the anti-hyperuricemic activity of this compound in vivo, rodent models of hyperuricemia are commonly employed. scielo.brresearchgate.netscielo.brgsconlinepress.com A standard method for inducing hyperuricemia in animals like rats and mice is the administration of potassium oxonate. gsconlinepress.comresearchgate.netnih.gov Potassium oxonate inhibits the enzyme uricase (urate oxidase), which is present in most mammals but not humans, and is responsible for breaking down uric acid into the more soluble allantoin. nih.govgsconlinepress.com By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid in the blood, mimicking hyperuricemia. gsconlinepress.com
The following table summarizes the key findings from in vivo hyperuricemia models.
| Animal Model | Key Mechanistic Findings | Reference |
| Potassium Oxonate-Induced Hyperuricemia (Rats) | Reduction of serum uric acid levels | nih.govscielo.brresearchgate.netscielo.br |
| Inhibition of hepatic xanthine oxidase activity | scielo.brresearchgate.netscielo.brresearchgate.net | |
| Increased urinary excretion of uric acid (uricosuric effect) | scielo.brresearchgate.netscielo.brresearchgate.net |
Parasitic Infection Models for Target Validation
The validation of a potential drug target is a crucial step in the development of new therapeutic agents for parasitic diseases. nih.gov For this compound, in vitro studies using parasitic infection models have provided initial validation of its activity, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. scielo.brscielo.br
Research has demonstrated that this compound can inhibit the growth of T. cruzi. scielo.brscielo.br In one study, the compound was evaluated against the Y and CL strains of T. cruzi trypomastigotes. scielo.br this compound completely inhibited the growth of both parasite strains, indicating its potential as a trypanocidal agent. scielo.brscielo.br This inhibitory action in a relevant parasitic model helps to validate the compound's biological targets within the parasite as druggable. nih.gov Derivatives of this compound have also been synthesized and tested, although in initial studies, the parent compound showed superior activity against both strains compared to the tested derivatives, which were only partially active against the CL strain and inactive against the Y strain. scielo.brscite.ai
Further computational studies have explored the potential of this compound against other parasites, such as those from the genus Leishmania. nih.govmdpi.com In-silico docking studies predicted that this compound could bind to several potential protein targets in Leishmania species. nih.gov While these computational models require experimental validation, they suggest that the compound's mechanism of action may be relevant across multiple parasitic species and support its selection for further target deconvolution studies. nih.govresearchgate.net
Table 1: In Vitro Trypanocidal Activity of this compound
| Parasite Strain | Compound | Concentration for 100% Growth Inhibition | Reference |
|---|---|---|---|
| Trypanosoma cruzi (Y strain) | This compound | 3,600 µg/mL | scielo.br |
| Trypanosoma cruzi (CL strain) | This compound | 1,800 µg/mL | scielo.br |
Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Studies in Pre-clinical Models
Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics, PK) and its observed therapeutic effect (pharmacodynamics, PD) is fundamental for preclinical development. frontiersin.orgpharmaceuticalpress.com For this compound, while comprehensive PK-PD modeling studies are still emerging, foundational data from separate PK and PD investigations provide the basis for establishing this critical relationship.
Characterization of Compound Exposure and Target Modulation in Biological Tissues
The pharmacodynamic effects of this compound are linked to its ability to modulate specific biological targets involved in inflammation. encyclopedia.pubmdpi.com Preclinical studies have shown that this compound can reduce the release of the pro-inflammatory cytokine TNF-α. encyclopedia.pubmdpi.com This modulation of a key inflammatory mediator is a critical pharmacodynamic endpoint. The ability of the compound to exert this effect is dependent on it reaching sufficient concentrations at the site of inflammation. als.net
The electrophilic nature of the α,β-unsaturated carbonyl groups in this compound allows it to react with nucleophilic biomolecules, such as sulfhydryl groups in proteins, which is a key mechanism for its biological activity. encyclopedia.pubnih.gov For instance, its anti-hyperuricemic effect is attributed to the inhibition of hepatic xanthine oxidase. This indicates that upon distribution to the liver, this compound can engage with and modulate this enzymatic target. The characterization of such target engagement in specific tissues following administration is a cornerstone of PK-PD analysis. als.net
Passive Permeability and Intestinal Absorption Mechanism Studies (e.g., In situ Intestinal Perfusion in Animal Models)
The intestinal absorption mechanism of this compound has been elucidated through in situ intestinal perfusion studies in rats, a method considered closely representative of in vivo conditions. nih.govresearchgate.net These studies are vital for understanding the compound's oral bioavailability. The research demonstrated that this compound has high permeability. nih.govnih.gov
Experiments were conducted using different concentrations of this compound perfused through the small intestine of rats. nih.govnih.gov The results showed that the effective permeability (Peff) values were not dependent on the concentration, indicating that the absorption process is not saturable. nih.gov To confirm the passive nature of the transport, studies were also performed in the presence of sodium azide, a metabolic inhibitor that blocks active transport processes. There were no statistically significant differences in the permeability values obtained with and without sodium azide, confirming that the absorption of this compound occurs via a passive diffusion mechanism. nih.gov This finding is significant as it suggests that efflux transporters, which can limit the bioavailability of many drugs, are unlikely to impact the absorption of this compound. nih.gov Based on its high permeability and low solubility, this compound has been classified as a Biopharmaceutics Classification System (BCS) Class II substance. nih.govnih.gov
Table 2: Intestinal Permeability Data for this compound from In Situ Perfusion in Rats
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Effective Permeability (Peff) in rats | > 5 x 10-5 cm/s | Across various concentrations (9.6, 96, 960 µg/mL) | nih.govnih.gov |
| Absorption Mechanism | Passive Diffusion | No significant change with metabolic inhibitors (sodium azide) | nih.gov |
| Predicted Human Fraction Absorbed (Fa) | > 85% | Calculated from rat permeability data | nih.govnih.gov |
| Biopharmaceutics Classification System (BCS) | Class II | Low Solubility, High Permeability | nih.govnih.gov |
Advanced Formulation Strategies Impacting Mechanistic Studies (e.g., Liposomal Encapsulation for Enhanced Delivery in Pre-clinical Models)
To overcome challenges associated with the low aqueous solubility of BCS Class II compounds like this compound, advanced formulation strategies are being explored. nih.gov Liposomal encapsulation represents a promising approach to enhance the compound's stability and delivery in preclinical models. nih.govresearchgate.net
A recent study focused on developing and characterizing an oral liposomal formulation containing this compound for the potential treatment of chronic gout. nih.govresearchgate.net Liposomes can encapsulate lipophilic substances, potentially increasing their stability in physiological environments and enabling more controlled release. nih.gov The developed formulation (LIPO + EREC) exhibited nanometric size and efficient encapsulation of the compound. nih.gov
However, stability tests in simulated physiological environments revealed that while the formulation was generally stable, the liposomal encapsulation did not fully protect this compound from degradation in a highly acidic medium (pH 1.2), and a slight decrease in the compound's concentration was observed over a 12-month storage period. nih.gov Despite this, in vivo assays in a rat model of hyperuricemia demonstrated that the liposomal formulation successfully reduced serum uric acid levels, indicating that the formulation strategy can maintain the compound's therapeutic effect. nih.govresearchgate.net Such formulation studies are integral to mechanistic investigations, as they directly impact the pharmacokinetic profile, which in turn influences the pharmacodynamic outcomes observed in preclinical models. mdpi.com
Table 3: Characteristics of Liposomal this compound Formulation (LIPO + EREC)
| Parameter | Finding | Reference |
|---|---|---|
| Formulation Type | Liposome with soy phosphatidylcholine (SPC) | nih.gov |
| Particle Size | Nanometric | nih.govresearchgate.net |
| Encapsulation Efficiency | Efficient encapsulation achieved | nih.govresearchgate.net |
| Stability (pH 1.2) | Showed some instability, indicating incomplete protection in acidic medium | nih.gov |
| Stability (12 months) | A small decrease in this compound concentration was observed | nih.gov |
| In Vivo Efficacy | Reduced serum uric acid levels in a rat model | nih.govresearchgate.net |
Research Gaps and Future Research Directions
Comprehensive Elucidation of Secondary and Tertiary Molecular Targets and Interaction Dynamics
While the primary anti-inflammatory and anti-hyperuricemic effects of Eremantholide C have been documented, a comprehensive understanding of its secondary and tertiary molecular targets remains a significant research gap. nih.govmdpi.com The known anti-inflammatory action is attributed to the inhibition of TNF-α production and stimulation of IL-10 production. scielo.brmdpi.com Additionally, its anti-hyperuricemic effect is linked to the inhibition of hepatic xanthine (B1682287) oxidase and increased urinary excretion of uric acid. nih.gov However, the broader spectrum of its molecular interactions is not fully mapped. Future research should focus on identifying other proteins and signaling pathways that this compound interacts with, which could reveal novel therapeutic applications. helmholtz-hips.de Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to pull down and identify binding partners. iric.ca Furthermore, understanding the dynamics of these interactions, including binding affinities and kinetics, is crucial for a complete mechanistic picture. helmholtz-hips.deirbbarcelona.org
Optimization of Synthetic Pathways for Scalable Production and Diverse Analogue Libraries
The natural isolation of this compound from plants like Lychnophora trichocarpha can be a limiting factor for large-scale studies and potential clinical development. scielo.br While total synthesis of this compound has been a subject of research, optimizing these synthetic pathways for scalability and cost-effectiveness is a critical next step. fapesp.br Efficient and high-yielding synthetic routes would not only ensure a stable supply of the compound but also facilitate the creation of diverse analogue libraries. scielo.brnih.gov The synthesis of various derivatives of this compound has already been reported, demonstrating the feasibility of modifying its structure to probe structure-activity relationships (SAR) and potentially enhance its therapeutic properties or reduce toxicity. scielo.brnih.govresearchgate.net Future efforts should focus on developing more convergent and stereoselective synthetic strategies.
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Monitoring
To gain deeper insights into how this compound functions within a biological system, the application of advanced spectroscopic and imaging techniques is essential. bath.ac.ukamazon.com Techniques such as Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM) can be used to monitor protein-protein interactions and conformational changes induced by the compound in real-time within living cells. bath.ac.uk Furthermore, advanced NMR techniques can provide detailed structural information about the compound and its interactions with target molecules. nih.gov These methods will allow for a dynamic and spatially resolved understanding of the molecular mechanisms of action, moving beyond static endpoint assays.
Exploration of Metabolomics and Proteomics to Map Downstream Cellular Effects and Regulatory Networks
The cellular response to this compound is a complex interplay of various downstream effects. mdpi.comhelmholtz-hips.de A systems biology approach, integrating metabolomics and proteomics, is needed to map these intricate regulatory networks. iric.canih.govnih.gov Proteomic studies can identify global changes in protein expression and post-translational modifications following treatment with this compound, revealing the pathways that are most significantly affected. iric.canih.govmdpi.com Metabolomic analysis, in turn, can provide a snapshot of the metabolic state of the cell and identify key metabolites whose levels are altered. helmholtz-hips.de By combining these 'omics' datasets, researchers can construct a comprehensive map of the cellular response, leading to a more holistic understanding of the compound's mechanism of action and potential off-target effects.
Design and Application of Advanced Chemical Probes for Specific Target Identification and Validation
To definitively identify and validate the direct molecular targets of this compound, the development and use of advanced chemical probes are necessary. researchgate.netbiolegend.com These probes are typically analogues of the parent compound that have been modified to include a reactive group for covalent labeling or a reporter tag for visualization and pull-down experiments. For instance, an alkyne-tagged cellular probe of a related compound, goyazensolide (B1232741), was used to identify its cellular targets. windows.net Designing similar probes for this compound would enable researchers to covalently link it to its binding partners in a cellular context. Subsequent proteomic analysis can then identify these tagged proteins, providing direct evidence of target engagement. researchgate.net
Integration of Computational Chemistry and Machine Learning for Predictive SAR and Mechanism Discovery
The integration of computational chemistry and machine learning offers a powerful approach to accelerate the discovery and optimization of this compound-based therapeutics. bhu.ac.inmdpi.comusu.edu Computational docking and molecular dynamics simulations can be used to predict the binding modes of this compound and its analogues to known and putative targets, providing insights into the structural basis of their activity. helmholtz-hips.deirbbarcelona.org Machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to develop predictive models that can guide the design of new analogues with improved potency and selectivity. bhu.ac.inmdpi.com These in silico approaches can help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. innovareacademics.ininnovareacademics.in
Q & A
Q. What synthetic methodologies are most effective for constructing the furan-containing sesquiterpene lactone core of Eremantholide C?
The Ramberg-Bäcklund reaction (RBR) is pivotal for forming the 10-membered ring via stereoselective alkene synthesis. Boeckman et al. demonstrated this by converting α-halosulfone intermediates into the cyclic structure using potassium tert-butoxide in DME/HMPA (70°C, 85% yield) . Alternative approaches include Myers’ modification for butenolide diol intermediates, though RBR remains the gold standard for stereochemical control .
Q. How is the absolute configuration of this compound determined experimentally?
NMR-based assignments (e.g., NOESY correlations for spatial proximity of H-13 and H-15) and electronic circular dichroism (ECD) are critical. Saúde-Guimarães et al. confirmed the 10R configuration via ECD maxima at 260 nm and 310 nm, consistent with goyazensolide-type sesquiterpenes . X-ray crystallography of derivatives (e.g., chlorosulfones) further validates stereochemistry .
Q. What in vitro assays are used to evaluate this compound’s anticancer activity?
Cytotoxicity is typically assessed using human cancer cell lines (e.g., HT-29 colon cancer, MOLM-13 leukemia) via MTT assays. IC₅₀ values for this compound (>10 μM in HT-29) are compared to analogs like (–)-goyazensolide (IC₅₀ 0.08–5.0 μM). Structural features such as the C-11/C-13 double bond and lack of a C-8 furan ring correlate with reduced potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
Contradictions often arise from subtle stereochemical or substituent differences. For example, the additional C-8 furan ring in this compound vs. (–)-goyazensolide reduces potency by disrupting hydrophobic interactions with cellular targets. Computational docking studies (e.g., molecular dynamics simulations) and SAR analysis of synthetic derivatives (e.g., C-1’ carbonyl modifications) can clarify mechanistic disparities .
Q. What experimental design optimizes the yield of key intermediates in this compound synthesis?
Yield improvements require stepwise optimization:
- Halosulfone formation : Use TMS₂S/NaOMe for stereospecific α-chlorination (45–50% yield) .
- RBR conditions : Replace HMPA with less toxic co-solvents (e.g., DMF or DMSO) while maintaining reaction efficiency .
- Purification : Amberlyst-15 resin efficiently isolates thioketal intermediates before final cyclization .
Q. How do researchers validate the gastrointestinal absorption potential of this compound using in silico models?
Predictions combine molecular descriptors (LogP, polar surface area) with machine learning algorithms (e.g., GastroPlus™). Caldeira et al. reported moderate Caco-2 permeability (Papp = 1.2 × 10⁻⁶ cm/s) and highlighted the need for prodrug strategies to enhance bioavailability .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioassays?
Nonlinear regression (e.g., Hill equation) fits dose-response curves to calculate IC₅₀. Pairwise comparisons (Student’s t-test) or ANOVA assess significance across cell lines. For heterogeneous datasets (e.g., NCI-60 panel), principal component analysis (PCA) identifies potency clusters .
Methodological Best Practices
Q. How should researchers address variability in NMR spectral data for this compound derivatives?
Standardize solvent systems (CDCl₃ for nonpolar derivatives, DMSO-d₆ for hydroxylated analogs) and temperature (25°C). Assign peaks using 2D experiments (HSQC, HMBC) and cross-validate with synthetic intermediates .
Q. What strategies ensure reproducibility in total synthesis protocols?
Q. How can conflicting cytotoxicity results between independent studies be reconciled?
Conduct meta-analyses adjusting for variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
